Home > Products > Building Blocks P8121 > 5-Bromo-3-iodo-1H-pyrrolo[3,2-b]pyridine
5-Bromo-3-iodo-1H-pyrrolo[3,2-b]pyridine - 1190319-16-4

5-Bromo-3-iodo-1H-pyrrolo[3,2-b]pyridine

Catalog Number: EVT-1814170
CAS Number: 1190319-16-4
Molecular Formula: C7H4BrIN2
Molecular Weight: 322.93 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

5-Bromo-3-iodo-1H-pyrrolo[3,2-b]pyridine is a halogenated derivative of 1H-pyrrolo[3,2-b]pyridine, also known as 7-azaindole. This bicyclic heterocyclic compound serves as a versatile building block in organic synthesis due to the presence of two halogen substituents, allowing for diverse functionalization through various cross-coupling reactions. [] It finds application in the development of new materials, particularly in the field of aggregate-induced emission (AIE), and as a precursor for the synthesis of complex molecules with potential biological activity. []

Synthesis Analysis

The synthesis of 5-bromo-3-iodo-1H-pyrrolo[3,2-b]pyridine is achieved through a multi-step process. One established route involves the initial bromination of 7-azaindole followed by iodination at the C-3 position. [] This sequential halogenation strategy utilizes readily available starting materials and allows for control over the regioselectivity of the halogenation process.

Molecular Structure Analysis

5-Bromo-3-iodo-1H-pyrrolo[3,2-b]pyridine possesses a planar bicyclic structure consisting of a fused pyrrole and pyridine ring. The bromine atom is located at the 5-position of the pyrrolo ring, while the iodine atom is attached to the 3-position. [] Structural characterization techniques like NMR spectroscopy and X-ray crystallography can provide detailed information about bond lengths, bond angles, and the overall conformation of the molecule.

Chemical Reactions Analysis
  • Suzuki-Miyaura Cross-Coupling: This reaction enables the selective installation of diverse aryl groups at the C-3, C-5, and C-6 positions, allowing for the construction of multi-aryl 7-azaindoles. []
  • Direct C-2 Arylation: Palladium catalysis, in conjunction with additives like silver trifluoromethanesulfonate (AgOTf), facilitates the direct arylation of the C-2 position. []
Mechanism of Action

While the specific mechanism of action of 5-bromo-3-iodo-1H-pyrrolo[3,2-b]pyridine is dependent on the final synthesized molecule and its intended application, its role as a synthetic building block is crucial. The halogen atoms act as leaving groups in palladium-catalyzed cross-coupling reactions, allowing for the formation of new carbon-carbon bonds and the introduction of desired substituents. [] These modifications ultimately determine the biological activity or material properties of the final molecule.

Applications
  • Synthesis of Tetra-aryl 7-azaindoles with Aggregate-Induced Emission (AIE): Sequential arylation of 5-bromo-3-iodo-1H-pyrrolo[3,2-b]pyridine through palladium-catalyzed cross-coupling reactions enables the synthesis of tetra-aryl 7-azaindoles. These compounds exhibit AIE, a phenomenon where non-emissive molecules in solution become highly fluorescent in the aggregated state. AIE-active materials have potential applications as fluorophores in organic light-emitting diodes (OLEDs), chemical sensors, and bio-imaging tools. []

3-Iodo-1H-pyrrolo[3',2':4,5]imidazo-[1,2-a]pyridines and [1,2-b]pyridazines

Compound Description: These compounds are a class of heterocycles that were prepared using a combination of the Groebke-Blackburn-Bienaymé multicomponent reaction (MCR) and an iodine-promoted electrophilic cyclization. [] The method allows for the introduction of diverse substituents at the 2, 5, 6, and 7 positions of the scaffold using readily available starting materials. [] These iodinated derivatives were further utilized in palladium-catalyzed reactions. []

Relevance: These compounds share a core pyrroloimidazopyridine or pyrroloimidazopyridazine structure with 5-Bromo-3-iodo-1H-pyrrolo[3,2-b]pyridine, highlighting the versatility of incorporating various fused heterocycles and substituents onto the pyrrolopyridine core. Both groups also bear a crucial iodine substituent, indicating their potential for further functionalization through metal-catalyzed reactions. []

2,5-Dimethyl-3-acetyl-7-amino-1H-pyrrolo[3,2-b]pyridine

Compound Description: This compound represents a 4-azaindole derivative with a sensitive amino group at the C-7 position. [] It was synthesized through a novel route starting from a pyrrole ring, showcasing a method to build pyrrolo[3,2-b]pyridines with functional groups at the C-7 position. []

Relevance: This compound belongs to the same pyrrolo[3,2-b]pyridine class as 5-Bromo-3-iodo-1H-pyrrolo[3,2-b]pyridine. The successful introduction of a C-7 amino group in this compound demonstrates the potential for functionalizing this position in 5-Bromo-3-iodo-1H-pyrrolo[3,2-b]pyridine. []

N-[3-(1-Methyl-4-piperidinyl)-1H-pyrrolo[3,2-b]pyridin-5-yl]amides

Compound Description: This series of compounds are selective 5-HT1F receptor agonists (SSOFRA). [] The lead compound, 1a (LY334370), effectively inhibited dural inflammation in a migraine model and demonstrated clinical efficacy for acute migraine treatment. [] These compounds were developed to identify SSOFRAs with improved selectivity over other 5-HT1 receptor subtypes. [] Specifically, the C-5 acetamide derivative 3b exhibited high 5-HT1F receptor affinity and greater than 100-fold selectivity over 5-HT1A, 5-HT1B, and 5-HT1D receptors. []

Relevance: This series shares the core pyrrolo[3,2-b]pyridine structure with 5-Bromo-3-iodo-1H-pyrrolo[3,2-b]pyridine, demonstrating the potential for synthesizing bioactive compounds with a variety of substituents, including piperidine and amide moieties, at the 3- and 5-positions. []

3-Bromo-2-ethyl-5-methyl-1H-pyrrolo[2,3-b]pyridine

Compound Description: This compound was formed serendipitously through a copper-catalyzed condensation of 2-amino-5-methylpyridine with 2-butanone. [] The in situ generated bicyclic ligand coordinated to copper acetate, forming a paddlewheel complex with strong antiferromagnetic interactions. []

Relevance: While 3-Bromo-2-ethyl-5-methyl-1H-pyrrolo[2,3-b]pyridine is a pyrrolo[2,3-b]pyridine isomer of 5-Bromo-3-iodo-1H-pyrrolo[3,2-b]pyridine, both share the core pyrrolopyridine scaffold with halogen substituents. This highlights the prevalence of these core structures and the potential for their formation through metal-catalyzed reactions. []

Thieno[3,2-b]pyridine

Compound Description: Thieno[3,2-b]pyridine is a bicyclic heterocycle that exhibits a distinct electrophilic substitution pattern. [] It undergoes substitution at C-3 with halogens and can be lithiated at C-2, enabling the introduction of various substituents like halogens, formyl, acetyl, and hydroxymethyl groups. []

Relevance: This compound serves as an example of a closely related scaffold where the pyrrole ring in 5-Bromo-3-iodo-1H-pyrrolo[3,2-b]pyridine is replaced by a thiophene ring. This comparison emphasizes the broad range of possible bicyclic heterocycles with similar reactivity and substitution patterns. []

2,3-Disubstituted 5-bromo-1H-pyrrolo[2,3-b]pyridine derivatives

Compound Description: These derivatives were synthesized via Fischer indole cyclization using polyphosphoric acid, providing a straightforward method to access this challenging scaffold with diverse alkyl or aryl substituents at the 2 and 3 positions. []

Relevance: This series shares the 5-bromo-7-azaindole core structure with 5-Bromo-3-iodo-1H-pyrrolo[3,2-b]pyridine. The ability to install various groups at the 2 and 3 positions underscores the synthetic potential of modifying these positions in 5-Bromo-3-iodo-1H-pyrrolo[3,2-b]pyridine as well. []

1H-Pyrrolo[3,2-c]pyridine-4,6(5H,7H)-dione (3,7-dideazaxanthine) and its derivatives

Compound Description: These compounds were synthesized as potential xanthine oxidase inhibitors. [] While 1H-Pyrrolo[3,2-c]pyridine-4,6(5H,7H)-dione (3,7-dideazaxanthine) (1) and its 5-methyl derivative (2) were found to be weak noncompetitive inhibitors, the 1-oxa-1,3,7-trideazaxanthine derivative (3) showed no inhibitory activity. []

Relevance: This series represents a different isomeric class of pyrrolopyridines compared to 5-Bromo-3-iodo-1H-pyrrolo[3,2-b]pyridine, where the pyrrole ring is fused to the pyridine in a [3,2-c] manner. This highlights the diverse range of pyrrolopyridine isomers with potential biological activities. []

1H-Pyrrolo[2,3-b]pyridine (7-azaindole) derivatives

Compound Description: A series of 1H-Pyrrolo[2,3-b]pyridine (7-azaindole) derivatives were functionalized at the 6- and 3-positions to develop new agrochemicals and functional materials. [] This included the introduction of amino groups for multidentate agents, podant-type compounds, and polyacetylenes with a 7-azaindole pendant group. [] Several of these compounds displayed significant fungicidal activity. []

Relevance: These compounds, including 6-amino-7-azaindole, 6-iodo-7-azaindole, bis(1H-pyrrolo[2,3-b]pyridin-6-yl)acetylene, 6-ethynyl-7-azaindole, 3,3′-selenobis[1H-pyrrolo[2,3-b]pyridine], 3,3′-thiobis[1H-pyrrolo[2,3-b]pyridine], 3-carboxyethenyl-7-azaindole, and 3-vinyl-7-azaindole, represent a diverse set of 7-azaindole derivatives, demonstrating the wide array of functionalization possibilities at various positions of the core structure that is isomeric to 5-Bromo-3-iodo-1H-pyrrolo[3,2-b]pyridine. []

4-((5-Bromo-1H-pyrazolo[3,4-b]pyridin-3-yl)amino)-N-(substituted)benzenesulfonamide derivatives

Compound Description: This series of novel compounds was designed and synthesized as potential antibacterial and antioxidant agents. [] The synthesis involved a copper-catalyzed coupling reaction between 5-bromo-3-iodo-1H-pyrazolo[3,4-b]pyridine and various sulfonamide derivatives. [] Compounds 8a, 8c, 8d, and 8i exhibited excellent activity against both gram-positive and gram-negative bacteria, outperforming the standard drug streptomycin. [] These compounds also showed moderate to good antioxidant activity in DPPH and superoxide radical scavenging assays. []

Relevance: This series highlights the effectiveness of incorporating a pyrazolo[3,4-b]pyridine core, similar to the pyrrolo[3,2-b]pyridine core in 5-Bromo-3-iodo-1H-pyrrolo[3,2-b]pyridine, into bioactive compounds. The presence of a halogen at the 5-position and the utilization of a 3-iodo intermediate for further functionalization further emphasizes the structural and synthetic similarities between these compounds. []

Compound Description: These two series of ellipticine analogs were designed and synthesized as potential antitumor agents. [] While structurally related to highly active ellipticine derivatives, these compounds lacked significant antitumor activity in two experimental models sensitive to ellipticines. [] The study emphasized the crucial role of the pyridinic nitrogen position for antitumor activity in these ellipticine analogs. []

Relevance: These complex polycyclic structures demonstrate the potential for incorporating the core pyrrolopyridine unit, present in 5-Bromo-3-iodo-1H-pyrrolo[3,2-b]pyridine, into larger ring systems. While these specific analogs lacked desired activity, they provide insights into the structure-activity relationships of larger polycyclic compounds containing the pyrrolopyridine motif. []

4,5,6,7-Tetrahydro-1H-pyrrolo[3,2-c]pyridines (THPPs) and 2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indoles (THPIs)

Compound Description: These compounds were synthesized and evaluated for their antiplatelet activity in vitro using human platelet-rich plasma. [] Specifically, 5-benzyl THPP (3), 2-(benzylamino)methyl THPP (5f), and 2-ethyl THPI (6) demonstrated moderate and dose-dependent inhibition of platelet aggregation induced by adrenaline. [] These compounds particularly inhibited the second phase of adrenaline-triggered aggregation, which relies on thromboxane A2 production and ADP release. [] Notably, the THPI derivative 6 exhibited similar potency to aspirin, with IC50 values of 90 and 60 μM, respectively. [] Further analysis suggested that a log P value around 2.5 might be optimal for the activity of THPP-containing compounds. []

Relevance: The THPP series shares the core pyrrolo[3,2-c]pyridine structure with the [3,2-c] isomer of 5-Bromo-3-iodo-1H-pyrrolo[3,2-b]pyridine. This highlights the potential for designing bioactive compounds based on different pyrrolopyridine isomers. The THPI series, with its indole ring fused to the pyridine moiety, provides another example of a related scaffold, emphasizing the versatility of incorporating bicyclic heterocycles into bioactive molecules. []

Compound Description: AR-II-04-26 ((1S,2R,5R)-5-(5-bromo-4-methyl-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-3-(hydroxymethyl)cyclopent-3-ene-1,2-diol) and MK-III-02-03 ((1S,2R,5R)-5-(4-amino-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-1-yl)-3-(hydroxymethyl)cyclopent-3-ene-1,2-diol) are novel neplanocin A derivatives that have shown potent and selective inhibition of hepatitis B virus (HBV) replication in vitro. [] These compounds exhibited EC50 values of 0.77 ± 0.23 μM and 0.83 ± 0.36 μM in HepG2.2.15.7 cells, respectively. [] They effectively reduced intracellular HBV RNA levels in both HepG2.2.15.7 cells and infected primary human hepatocytes. [] Furthermore, these derivatives inhibited HBs and HBe antigen production in culture supernatants, a characteristic not observed with clinically approved anti-HBV nucleosides and nucleotides (reverse transcriptase inhibitors). [] Both compounds also inhibited HBV RNA derived from cccDNA. [] Unlike neplanocin A, they did not inhibit S-adenosyl-L-homocysteine hydrolase activity, suggesting a distinct mechanism of action from clinically approved anti-HBV agents. []

Relevance: Both AR-II-04-26 and MK-III-02-03 incorporate a bicyclic heterocyclic moiety, pyrrolopyrimidine in AR-II-04-26 and pyrazolopyrimidine in MK-III-02-03, that is structurally related to the pyrrolopyridine core in 5-Bromo-3-iodo-1H-pyrrolo[3,2-b]pyridine. This structural similarity further emphasizes the potential of these bicyclic systems as scaffolds for developing antiviral agents. []

Tetra-aryl 7-azaindoles

Compound Description: These compounds are synthesized through a Pd-catalyzed sequential arylation of 5-bromo-6-chloro-3-iodo-1-methyl-1H-pyrrolo[2,3-b]pyridine. [] This method enables the chemoselective installation of four diverse aryl groups, providing sterically hindered and extended 7-azaindoles in good yields (48-95%). [] Notably, these tetra-aryl 7-azaindoles display aggregate induced emission (AIE), making them potentially useful as fluorophores in OLEDs, sensors, and bio-imaging tools. []

Relevance: The starting material, 5-bromo-6-chloro-3-iodo-1-methyl-1H-pyrrolo[2,3-b]pyridine, is a directly related derivative of 5-Bromo-3-iodo-1H-pyrrolo[3,2-b]pyridine, showcasing the versatility of modifying the core pyrrolopyridine structure with various halogens and substituents. The successful sequential arylation highlights the synthetic utility of halogenated pyrrolopyridines for developing functional molecules. []

Compound Description: These three iodinated ligands were developed as alternative radioligands for investigating the molecular pharmacology of melatonin receptors. [] [125I]-S70254 exhibits high affinity and selectivity for MT2 receptors and can be used for both cell and tissue binding experiments, including autoradiography. [] DIV880, a partial agonist at MT2 receptors, offers a tool for selectively studying the pharmacology of this receptor in tissue samples. [] SD6 serves as an analog of 2-[125I]-iodomelatonin with slightly different characteristics. []

Relevance: S70254, containing a pyrrolo[3,2-b]pyridine core, directly relates to 5-Bromo-3-iodo-1H-pyrrolo[3,2-b]pyridine, demonstrating the potential of this scaffold for developing radioligands targeting specific receptors. []

Relevance: This compound shares the core pyrrolo[3,2-b]pyridine structure with 5-Bromo-3-iodo-1H-pyrrolo[3,2-b]pyridine, showcasing the possibility of generating bioactive compounds with a tetrahydropyridine substituent at the 3-position and an alkoxy group at the 5-position. []

1-Benzyl-1H-pyrrolo[2,3-b]pyridines and 5-Benzyl-5H-pyrrolo[2,3-b]pyrazines

Compound Description: These substituted derivatives were synthesized through a gold-catalyzed cycloisomerization of the corresponding N-benzyl-3-alkynyl-5-arylpyridin(or pyrazin)-2-ylamines. [] The required alkynylamines were obtained regioselectively from 3-bromo-5-substituted N-(pyridin- or pyrazin-2-yl)pyridinium aminides. []

Relevance: This approach highlights the synthesis of azaindole analogs, particularly pyrrolo[2,3-b]pyridines, which are isomeric to the pyrrolo[3,2-b]pyridine core of 5-Bromo-3-iodo-1H-pyrrolo[3,2-b]pyridine. The synthesis of pyrrolo[2,3-b]pyrazines further illustrates the potential for incorporating different heterocycles into the bicyclic core, highlighting the broader structural diversity achievable within this family of compounds. []

3-(1,2,5,6-tetrahydro-4-pyridyl)pyrrolo[3,2-b]pyridine (CP 93,129)

Compound Description: This compound is a 5-HT1B receptor agonist. When administered intracerebroventricularly, it reduced cocaine self-administration in rats, similar to the effects of increasing the unit dose of cocaine. [] It also lowered the threshold dose of cocaine that supported self-administration. [] On a progressive ratio schedule of reinforcement, CP 93,129 dose-dependently increased the highest completed ratio for cocaine self-administration, again mimicking the effects of increasing the cocaine unit dose. [] These findings suggest that CP 93,129 potentiates cocaine reinforcement. []

Relevance: This compound demonstrates the potential for developing pharmacologically active molecules based on the core pyrrolo[3,2-b]pyridine structure, similar to that of 5-Bromo-3-iodo-1H-pyrrolo[3,2-b]pyridine, with a tetrahydropyridine substituent at the 3-position. []

Relevance: These compounds, although structurally more complex, illustrate the potential for building larger polycyclic systems incorporating the pyrrolopyridine core found in 5-Bromo-3-iodo-1H-pyrrolo[3,2-b]pyridine. The presence of both [3,2-b] and [2,3-b] isomers highlights the possibility of forming different regioisomers depending on the reaction conditions and substituents. []

4,6-Bis(4-fluorophenyl)-5-(4-pyridyl)-1H-pyrazolo[3,4-b]pyridine (1)

Compound Description: This pyrazolopyridine derivative was unexpectedly formed in a reaction between 1-(4-fluorophenyl)-2-(4-pyridyl)ethanone and 3-aminopyrazole, involving the loss of a 4-pyridylmethyl group. [] This observation led to the development of a new three-component coupling for synthesizing pyrazolo[3,4-b]pyridines from a ketone, an aldehyde, and a 3-aminopyrazole using acid catalysis in a protic solvent. [] This versatile method also proved useful for preparing other bicyclic systems like thieno[3,2-b]pyridines, pyrrolo[3,2-b]pyridines, imidazo[4,5-b]pyridines, furo[2,3-b]pyridines, isoxazolo[5,4-b]pyridines, and isothiazolo[5,4-b]pyridines. []

Relevance: While 4,6-bis(4-fluorophenyl)-5-(4-pyridyl)-1H-pyrazolo[3,4-b]pyridine (1) represents a pyrazolopyridine structure, the development of the three-component coupling reaction highlights a versatile method applicable to synthesizing various bicyclic heterocycles, including pyrrolo[3,2-b]pyridines related to 5-Bromo-3-iodo-1H-pyrrolo[3,2-b]pyridine. []

4-Substituted azopyridine-functionalized Ni(II) porphyrins

Compound Description: These compounds were synthesized as molecular spin switches, where the spin state of the nickel(II) ion can be controlled by photoisomerization of the azopyridine ligand. [] The azopyridines coordinate to the nickel ion in the cis configuration, leading to a high-spin state. [] Upon switching to the trans configuration, decoordination occurs, resulting in a low-spin state. [] The spin switching efficiency was found to be dependent on the solvent and the substituent at the 4-position of the pyridine. [] Various thiol, disulfide, thioether, nitrile, and carboxylic acid groups were introduced at this position to investigate their effect on switching efficiency. []

Relevance: The azopyridine ligands in these compounds feature a pyridine ring, demonstrating the potential for functionalizing 5-Bromo-3-iodo-1H-pyrrolo[3,2-b]pyridine with azobenzene units to generate potentially photoswitchable molecules. []

5-Oxo-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acids

Compound Description: This series of compounds was synthesized via a three-component condensation reaction using 3-aminopyrrole derivatives, showcasing a straightforward method to access this class of heterocycles. [, ]

Relevance: These compounds share the core pyrrolo[3,2-b]pyridine structure with 5-Bromo-3-iodo-1H-pyrrolo[3,2-b]pyridine. The successful synthesis of these carboxylic acids demonstrates the feasibility of introducing diverse functionalities onto the pyrrolopyridine core. [, ]

Pyrrolo[2′,3′:4,5]furo[3,2-c]pyridine-2-carboxylic acids

Compound Description: These compounds represent a fused tricyclic system incorporating pyrrole, furan, and pyridine rings. []

Relevance: This compound highlights the potential for expanding the pyrrolopyridine scaffold of 5-Bromo-3-iodo-1H-pyrrolo[3,2-b]pyridine by incorporating additional fused heterocycles, specifically a furan ring. This demonstrates the versatility of building diverse tricyclic systems based on the pyrrolopyridine motif. []

3-Alkenylsulfanyl-5-phenyl-1,2,4-triazines

Compound Description: These compounds undergo electrophilic heterocyclization under the action of iodine and bromine, leading to the formation of fused tricyclic systems. []

Relevance: While not directly containing a pyrrolopyridine core, these compounds highlight the general concept of electrophilic heterocyclization, which could be potentially applied to derivatives of 5-Bromo-3-iodo-1H-pyrrolo[3,2-b]pyridine with suitable alkenyl substituents to generate novel fused heterocyclic systems. []

Properties

CAS Number

1190319-16-4

Product Name

5-Bromo-3-iodo-1H-pyrrolo[3,2-b]pyridine

IUPAC Name

5-bromo-3-iodo-1H-pyrrolo[3,2-b]pyridine

Molecular Formula

C7H4BrIN2

Molecular Weight

322.93 g/mol

InChI

InChI=1S/C7H4BrIN2/c8-6-2-1-5-7(11-6)4(9)3-10-5/h1-3,10H

InChI Key

JEQPNEJKIGXJCI-UHFFFAOYSA-N

SMILES

C1=CC(=NC2=C1NC=C2I)Br

Canonical SMILES

C1=CC(=NC2=C1NC=C2I)Br

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.